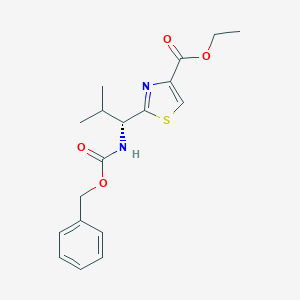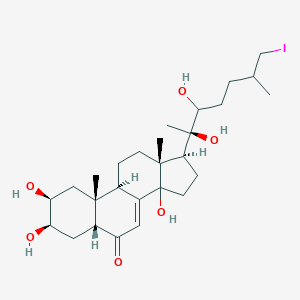
26-Iodoponasterone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26-Iodoponasterone A is a steroid hormone that is synthesized from cholesterol in insects. It is a potent ecdysteroid hormone that plays a crucial role in insect growth and development. 26-Iodoponasterone A is structurally similar to the human steroid hormone, testosterone. This similarity has led to the investigation of its potential use in human medicine.
Mécanisme D'action
26-Iodoponasterone A binds to the ecdysone receptor in insects and activates a signaling pathway that leads to the expression of genes involved in growth and development. In humans, 26-Iodoponasterone A has been shown to bind to the androgen receptor and activate a signaling pathway that leads to the expression of genes involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 26-Iodoponasterone A has a variety of biochemical and physiological effects. In insects, 26-Iodoponasterone A plays a crucial role in growth and development. In humans, 26-Iodoponasterone A has been shown to stimulate the growth of prostate cancer cells and inhibit the growth of breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 26-Iodoponasterone A in lab experiments is that it is a potent and specific agonist of the androgen receptor. This makes it a valuable tool for investigating the role of the androgen receptor in cancer cell growth and proliferation. However, one limitation of using 26-Iodoponasterone A in lab experiments is that it is a complex molecule that requires specialized equipment and expertise to synthesize and use.
Orientations Futures
There are several future directions for research on 26-Iodoponasterone A. One direction is to investigate its potential use as an anti-cancer agent. Studies have shown that 26-Iodoponasterone A has anti-tumor properties and can inhibit the growth of cancer cells. Another direction is to investigate its potential use in agriculture. 26-Iodoponasterone A has been shown to play a crucial role in insect growth and development, and it may be possible to develop insecticides that target the ecdysone receptor. Finally, further research is needed to understand the mechanism of action of 26-Iodoponasterone A in humans. Studies have shown that it binds to the androgen receptor and activates a signaling pathway, but the downstream effects of this activation are not well understood.
Conclusion:
In conclusion, 26-Iodoponasterone A is a potent ecdysteroid hormone that plays a crucial role in insect growth and development. Recent studies have investigated its potential use in human medicine, particularly as an anti-cancer agent. 26-Iodoponasterone A has a variety of biochemical and physiological effects and is a valuable tool for investigating the role of the androgen receptor in cancer cell growth and proliferation. However, further research is needed to fully understand the potential applications of 26-Iodoponasterone A in human medicine and agriculture.
Méthodes De Synthèse
26-Iodoponasterone A is synthesized from cholesterol in insects. The synthesis pathway involves a series of enzymatic reactions that convert cholesterol to 26-Iodoponasterone A. The synthesis of 26-Iodoponasterone A is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
26-Iodoponasterone A has been extensively studied in insects and has been shown to play a crucial role in insect growth and development. However, recent studies have investigated the potential use of 26-Iodoponasterone A in human medicine. In particular, 26-Iodoponasterone A has been investigated for its potential use as an anti-cancer agent. Studies have shown that 26-Iodoponasterone A has anti-tumor properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
114752-28-2 |
|---|---|
Nom du produit |
26-Iodoponasterone A |
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
(2S,3R,5R,9R,10R,13R,17S)-17-[(2R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H43IO6/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23?,24+,25+,26+,27?/m0/s1 |
Clé InChI |
OFAWDAXRJPJULO-GRIYGNIGSA-N |
SMILES isomérique |
CC(CCC([C@@](C)([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CI |
SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI |
SMILES canonique |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CI |
Synonymes |
26-iodoponasterone A 26-IPSA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



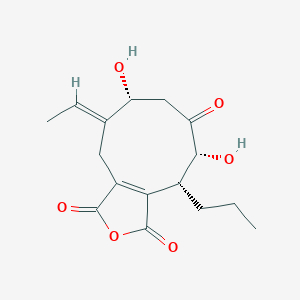
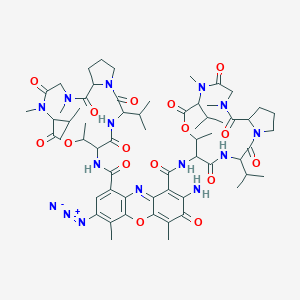
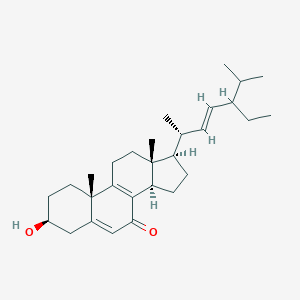
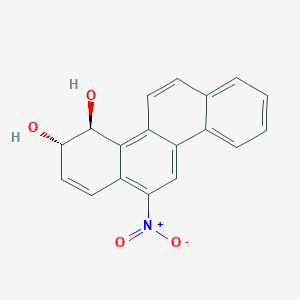
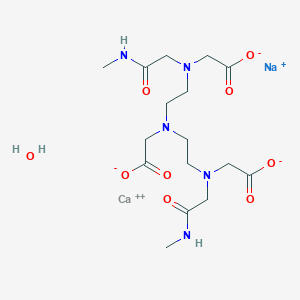
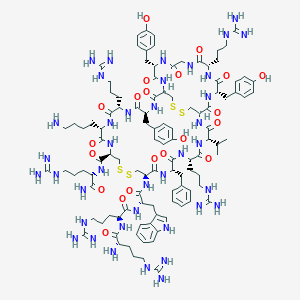
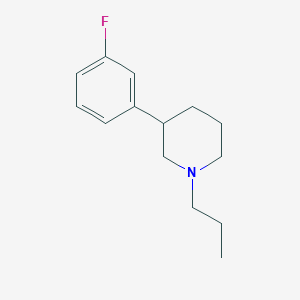
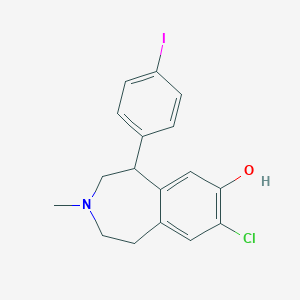
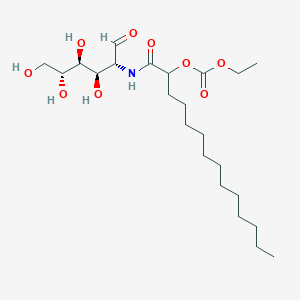
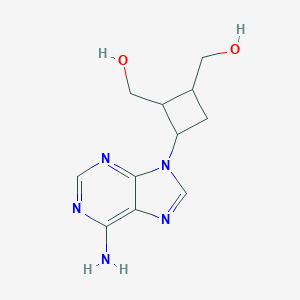
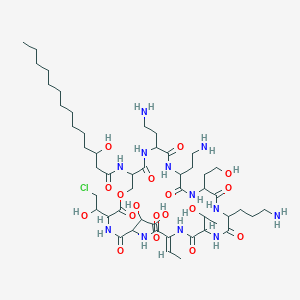
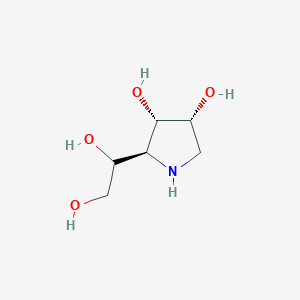
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
